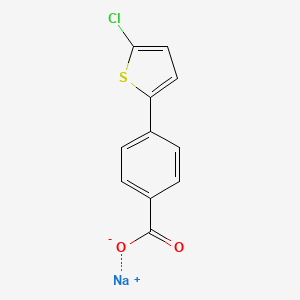

Sodium 4-(5-chlorothiophen-2-yl)benzoate

CAS No.:

Cat. No.: VC13628722

Molecular Formula: C11H6ClNaO2S

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6ClNaO2S |

|---|---|

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | sodium;4-(5-chlorothiophen-2-yl)benzoate |

| Standard InChI | InChI=1S/C11H7ClO2S.Na/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14;/h1-6H,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | MNPNNDODMHSGOW-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 4-(5-chlorothiophen-2-yl)benzoate features a benzoate anion () paired with a sodium cation (). The structure comprises a benzene ring substituted at the para position with a 5-chlorothiophen-2-yl group and a carboxylate functional group (Fig. 1). The thiophene ring introduces sulfur-based electronic effects, while the chlorine atom at the 5-position enhances electrophilic reactivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 290326-23-7 | |

| Molecular Formula | ||

| Molecular Weight | 261.68 g/mol | |

| SMILES | C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+] | |

| IUPAC Name | Sodium 4-(5-chlorothiophen-2-yl)benzoate |

Spectroscopic Properties

The compound’s infrared (IR) spectrum displays characteristic absorptions for the carboxylate group () and C–Cl stretching (). Nuclear magnetic resonance (NMR) data for the parent acid reveal aromatic proton signals at δ 7.8–8.2 ppm (benzene ring) and δ 6.9–7.3 ppm (thiophene ring), with the sodium salt expected to show similar patterns.

Synthesis and Production

Neutralization of the Parent Acid

The primary synthesis route involves neutralizing 4-(5-chlorothiophen-2-yl)benzoic acid with sodium hydroxide:

This exothermic reaction typically proceeds in aqueous or alcoholic media at 25–60°C, yielding the sodium salt with >95% purity after crystallization .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize heat dissipation and minimize byproducts. Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, achieving pharmaceutical-grade purity (≥97%) .

Physicochemical Properties

Solubility and Stability

Sodium 4-(5-chlorothiophen-2-yl)benzoate exhibits high solubility in polar solvents:

The compound is stable under ambient conditions but degrades above 200°C, releasing carbon dioxide and chlorinated byproducts. Aqueous solutions remain stable at pH 6–8 but hydrolyze in strongly acidic or basic environments.

Hygroscopicity

As a sodium salt, the compound is moderately hygroscopic, requiring storage in sealed containers with desiccants to prevent clumping .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The parent acid’s role as a synthetic intermediate for thrombin inhibitors suggests potential utility of the sodium salt in prodrug formulations. Enhanced solubility facilitates its use in:

-

Lyophilized injectables: Improved reconstitution times due to high water solubility.

-

Oral suspensions: Enhanced bioavailability compared to the free acid form .

Coordination Chemistry

The carboxylate group acts as a ligand for transition metals, enabling applications in:

-

Catalysis: Palladium complexes for Suzuki-Miyaura cross-coupling reactions.

-

Metal-organic frameworks (MOFs): Building blocks for porous materials with gas storage capabilities.

Research Frontiers and Challenges

Synthetic Methodology

Future work should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume